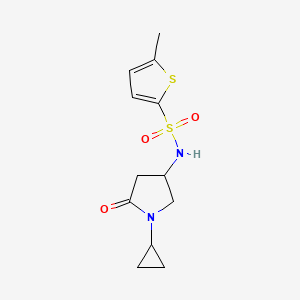

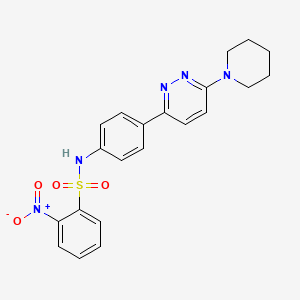

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

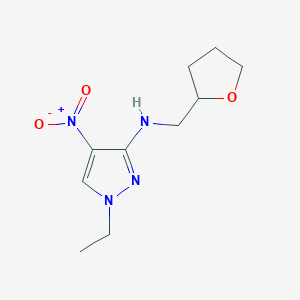

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which plays a critical role in the signaling pathways of cytokines, particularly those involved in the immune system. CP-690,550 has been shown to have significant therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Heterocyclic Compound Formation

Reactions with Ynamines : Sulfonamides have been shown to react with ynamines, leading to the formation of various heterocycles. This demonstrates the role of sulfonamide derivatives in synthesizing complex molecules and exploring novel chemical reactions (Tornus et al., 1995).

Asymmetric 1,3-Dipolar Cycloaddition : The catalysis involving copper complexes with sulfonamide derivatives has been used for asymmetric 1,3-dipolar cycloaddition reactions. This method is significant for the enantioselective synthesis of pyrrolidines, demonstrating the utility of sulfonamides in stereoselective synthesis (Fukuzawa & Oki, 2008).

Antiviral and Antibacterial Applications

Antiviral Activity : Sulfonamide derivatives have been synthesized and shown to possess antiviral activities. This indicates the potential of sulfonamide-based compounds in the development of new antiviral drugs (Chen et al., 2010).

Antibacterial Activity : Research into sulfonamide compounds has also extended into their antibacterial properties, showing effectiveness against various bacterial strains. This suggests the applicability of such compounds in combating bacterial infections (Nural et al., 2018).

Molecular Docking and Drug Design

Molecular Docking Studies : Sulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents through molecular docking against dihydrofolate reductase. This highlights the role of sulfonamide compounds in the design and discovery of new therapeutic agents (Debbabi et al., 2017).

Propiedades

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-8-2-5-12(18-8)19(16,17)13-9-6-11(15)14(7-9)10-3-4-10/h2,5,9-10,13H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHSPYUEHQLQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2882763.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2882770.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)

![7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide](/img/structure/B2882776.png)

![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)